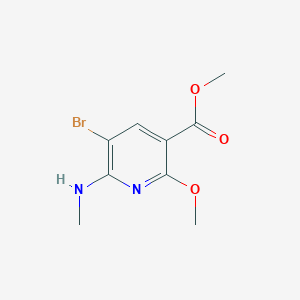

Methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

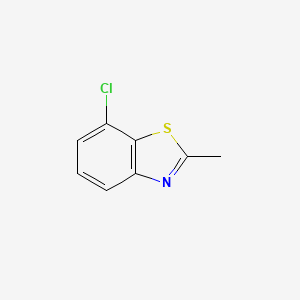

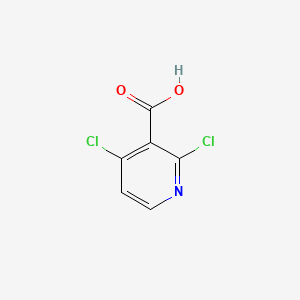

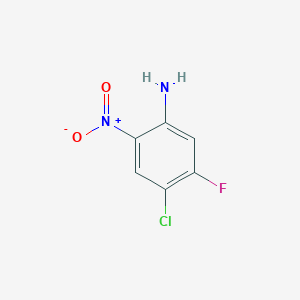

“Methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate” is a biochemical compound used for proteomics research . It has a molecular formula of C9H11BrN2O3 and a molecular weight of 275.1 .

Molecular Structure Analysis

The molecular structure of “Methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate” is represented by the formula C9H11BrN2O3 . This indicates that it contains nine carbon atoms, eleven hydrogen atoms, one bromine atom, two nitrogen atoms, and three oxygen atoms.Wissenschaftliche Forschungsanwendungen

Anticancer Properties and Structural Importance

Research into the structural modifications of compounds like Methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate has demonstrated their potential in anticancer applications. The presence of functional groups such as methoxy, methyl, and methylamino has been linked to antimigration and antiproliferation activities in cancer cells. These functional groups, when strategically positioned, play a crucial role in enhancing the compound's anticancer activities. This highlights the importance of understanding the structure-activity relationship for the design and development of more effective anticancer drugs (Liew, S. K., Malagobadan, Sharan, Arshad, N., & Nagoor, N. H., 2020).

Role in Metabolic Pathways

The compound's structural components have been implicated in critical metabolic pathways, including those involving methionine (Met) and S-adenosylmethionine (SAM), highlighting its potential relevance in biosynthetic processes. These pathways are essential for a variety of cellular functions, including the synthesis of ethylene, nicotianamine, and polyamines, and are pivotal in plant growth and development. The intricate balance and regulation of these pathways underscore the compound's potential impact on biochemical processes (Sauter, M., Moffatt, B., Saechao, Maye Chin, Hell, R., & Wirtz, M., 2013).

Implications for Neurochemical and Enzymatic Research

The study of compounds with similar functional groups has shed light on their neurochemical and enzymatic roles within the central nervous system. For instance, the enzymatic activity of Nicotinamide N-methyltransferase (NNMT), which is involved in the methylation of nicotinamide using SAM, has been extensively studied. Overexpression of NNMT has been observed in several non-neoplastic diseases and solid malignancies, suggesting the potential of compounds like Methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate in modulating enzymatic activity and influencing disease outcomes (Campagna, R., Pozzi, V., Spinelli, Graziana, Sartini, D., Milanese, G., Galosi, A., & Emanuelli, M., 2021).

Synthesis and Derivative Studies

Advancements in the synthesis of derivatives related to Methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate have been pivotal in expanding the scope of research and application of these compounds. Studies focusing on the synthesis of Weinreb amides, which serve as intermediates in organic synthesis, highlight the versatility and importance of precise chemical modifications to achieve desired biological and pharmacological effects. Such research emphasizes the potential of these compounds in facilitating significant transformations in organic chemistry and pharmaceutical development (Khalid, M., Mohammed, S., & Kalo, Amin, 2020).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 5-bromo-2-methoxy-6-(methylamino)pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O3/c1-11-7-6(10)4-5(9(13)15-3)8(12-7)14-2/h4H,1-3H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIURZRMZTODMIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C(=N1)OC)C(=O)OC)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445482 |

Source

|

| Record name | methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

187480-15-5 |

Source

|

| Record name | Methyl 5-bromo-2-methoxy-6-(methylamino)-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187480-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1311857.png)